Isopropyl-Dichloracetat

Übersicht

Beschreibung

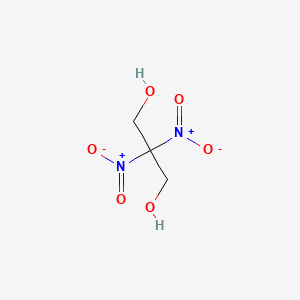

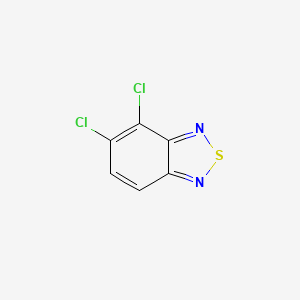

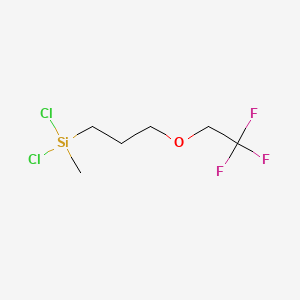

Isopropyl dichloroacetate (C5H8Cl2O2) is an organic compound and an acid analogue of acetic acid. In this molecule, two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is also known as dichloroethanoic acid, bichloroacetic acid, or simply DCA.

Synthesis Analysis

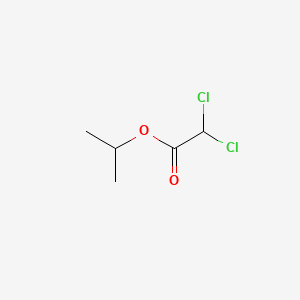

CH3CHOHCH3 + Cl2COCOCl → CH3COOC(CH3)Cl2 + 2HCl This reaction results in the formation of isopropyl dichloroacetate .

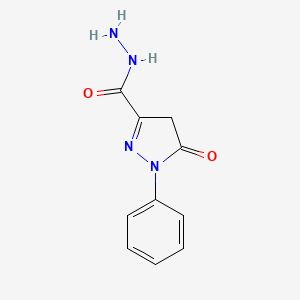

Molecular Structure Analysis

Isopropyl dichloroacetate has the following molecular structure:

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Veränderung des Stoffwechsels von Krebszellen

Isopropyl-Dichloracetat wurde auf sein Potenzial untersucht, den Stoffwechsel von Krebszellen zu verändern. Durch die Hemmung der Pyruvatdehydrogenasekinase (PDK) verschiebt es den Stoffwechsel der Krebszellen von der Glykolyse zur Glukoseoxidation . Diese metabolische Umformung kann zu einem verringerten Tumorwachstum führen und die Wirksamkeit anderer Krebsbehandlungen verbessern.

Verbesserung der T-Zell-Funktion

Forschungen zeigen, dass this compound die Funktion von T-Zellen im Mikromilieu des Tumors verbessern kann, indem es tumorbedingte Milchsäure reduziert. Dies trägt dazu bei, die durch die Milchsäure verursachte Immunsuppression zu überwinden, was möglicherweise zu besseren Ergebnissen in der Krebsimmuntherapie führt .

Antitumor-Effekte bei Lungenkrebs

Studien haben gezeigt, dass this compound Antitumor-Effekte haben kann, insbesondere bei Lungenkrebs. Es wurde berichtet, dass es die Lebensfähigkeit und das Koloniewachstum von nicht-kleinzelligen Lungenkrebszellen verringert und das Wachstum von Tumor-Xenograften in vivo reduziert .

Auswirkungen auf die Krebsstammzellfraktion

This compound kann die Krebsstammzellfraktion erheblich beeinflussen und zur Eradikation von Krebs beitragen. Diese Anwendung ist besonders vielversprechend, da sie die Wurzel von Krebsrezidiv und Metastasierung bekämpft .

Kombinationstherapie mit Chemotherapie

Die Verbindung wurde in Kombination mit konventioneller Chemotherapie getestet, wobei sie die Antitumor-Wirkung von Medikamenten wie Cisplatin verstärkte. Dieser synergistische Effekt könnte zu effektiveren Krebstherapieprotokollen führen .

Erforschung neuer molekularer Ziele

Laufende Forschung untersucht das Potenzial von this compound, neue molekulare Ziele für die Krebstherapie zu finden. Die Fähigkeit der Verbindung, in den Stoffwechsel von Krebszellen einzugreifen, eröffnet Möglichkeiten für neuartige Therapieansätze .

Wirkmechanismus

Target of Action

Isopropyl dichloroacetate, like its parent compound dichloroacetate (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme involved in the conversion of pyruvate to acetyl-CoA in the mitochondria . By inhibiting PDK, isopropyl dichloroacetate effectively increases the activity of PDH .

Mode of Action

Isopropyl dichloroacetate acts by inhibiting PDK, which leads to the activation of PDH . This shifts the cell’s metabolism from anaerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation . This shift in metabolic activity can lead to increased production of reactive oxygen species (ROS), which can induce apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by isopropyl dichloroacetate is the glycolytic pathway . By inhibiting PDK and activating PDH, isopropyl dichloroacetate promotes the conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for further oxidation . This shifts the cell’s metabolism away from glycolysis and towards oxidative phosphorylation, affecting energy production and potentially leading to the death of cancer cells .

Pharmacokinetics

The clearance of DCA was found to be significantly reduced during the anhepatic phase of liver transplantation, indicating that the liver plays a crucial role in its metabolism . The recommended phase 2 dose (RP2D) of oral DCA is 6.25 mg/kg twice daily .

Result of Action

The primary molecular effect of isopropyl dichloroacetate is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to increased production of ROS, which can induce apoptosis in cancer cells . On a cellular level, this can result in the death of cancer cells and a reduction in tumor size .

Action Environment

The action of isopropyl dichloroacetate can be influenced by the tumor microenvironment. High concentrations of lactic acid, a by-product of glycolysis, are typical features of tumors . Lactic acid has been shown to suppress the activation and function of T cells in the tumor microenvironment . By shifting the cell’s metabolism away from glycolysis, isopropyl dichloroacetate can potentially reduce the concentration of lactic acid, thereby improving immune surveillance and tumor growth regulation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Isopropyl dichloroacetate is known to inhibit the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate into acetyl-CoA, a key step in cellular energy production . By inhibiting this enzyme, isopropyl dichloroacetate can potentially alter cellular metabolism .

Cellular Effects

Isopropyl dichloroacetate has been shown to have significant effects on various types of cells, particularly cancer cells . It has been found to limit the tumor-derived lactic acid by altering the cancer cell metabolism . This can lead to increases in T cell proliferation and cytokine production and also rescue the T cells from apoptosis .

Molecular Mechanism

The molecular mechanism of action of isopropyl dichloroacetate involves its interaction with the enzyme pyruvate dehydrogenase kinase . By inhibiting this enzyme, isopropyl dichloroacetate can alter the balance of cellular metabolism, shifting it away from lactic acid production and towards the production of acetyl-CoA . This can have significant effects on cellular function, particularly in cancer cells .

Temporal Effects in Laboratory Settings

The effects of isopropyl dichloroacetate can change over time in laboratory settings. For example, it has been shown to improve T cell functions by restricting tumor lactic acid metabolism

Dosage Effects in Animal Models

The effects of isopropyl dichloroacetate can vary with different dosages in animal models

Metabolic Pathways

Isopropyl dichloroacetate is involved in the metabolic pathway related to the conversion of pyruvate into acetyl-CoA . It interacts with the enzyme pyruvate dehydrogenase kinase, which regulates this pathway

Eigenschaften

IUPAC Name |

propan-2-yl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTISLVNJCYZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179711 | |

| Record name | Isopropyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25006-60-4 | |

| Record name | Acetic acid, 2,2-dichloro-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate](/img/structure/B1619557.png)

![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)